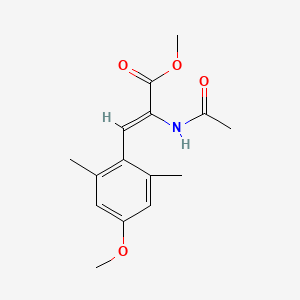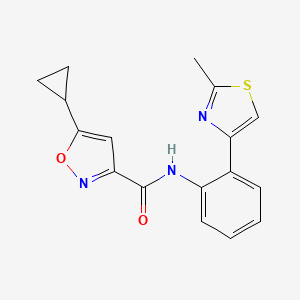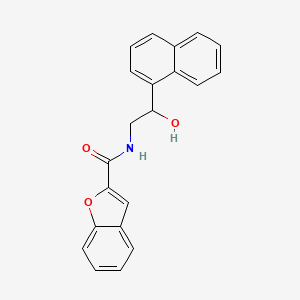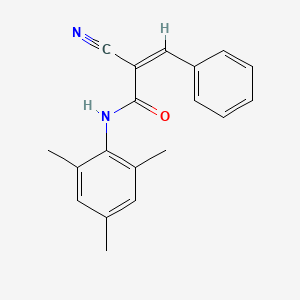![molecular formula C20H17N3O B2822400 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one CAS No. 866050-26-2](/img/structure/B2822400.png)
2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .
Synthesis Analysis
Quinazolinones can be synthesized through various methods. One of the most common methods is the reaction of anthranilic acid with acetic anhydride in acetic acid . Another method involves a one-pot three-component reaction including an intramolecular rearrangement and a cyclization through an intramolecular nucleophilic reaction .Molecular Structure Analysis
The molecular structure of quinazolinones can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Quinazolinones can undergo various chemical reactions. They have been used as reagents in organic and medicinal synthesis . The type of reactions they undergo can depend on the substituents present on the quinazolinone ring .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR and NMR spectra can provide information about the chemical properties of the compound .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antitubercular Activity
Novel pyrazole–quinazolinone hybrid analogs, including compounds structurally related to 2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one, have shown significant antitubercular activity against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents for tuberculosis treatment (Pandit & Dodiya, 2012).
Antimycobacterial and Antimicrobial Activity
Compounds derived from pyrazolo[1,5-a]quinazolin-5-one have been reported to possess antimycobacterial activity against various Mycobacterium spp. strains, with some compounds showing inhibitory activity comparable to standard drugs, indicating their importance in developing new antimicrobial agents (Quiroga et al., 2014).
Anti-inflammatory and Analgesic Properties
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have found that certain derivatives exhibit significant effects in models of inflammation and pain, suggesting their potential for development as analgesic and anti-inflammatory drugs (Yeşilada et al., 2004).
Antitumor Activity
Some quinazolinone derivatives have been investigated for their potential antitumor activities, with research focusing on their ability to inhibit key enzymes involved in cancer cell proliferation. This line of research highlights the versatility of the quinazolinone scaffold in medicinal chemistry and its potential for contributing to new cancer treatments.
Chemical Synthesis and Methodology
The synthesis of this compound and its derivatives has been a subject of interest due to their complex structure and potential biological activities. Studies have explored various synthetic routes, including catalyst-free conditions and microwave-assisted synthesis, to improve the efficiency and yield of these compounds (Ezzati et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-15-14-19-22(13-7-10-16-8-3-2-4-9-16)20(24)17-11-5-6-12-18(17)23(19)21-15/h2-12,14H,13H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNYPEFEDLYAEE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2822317.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)

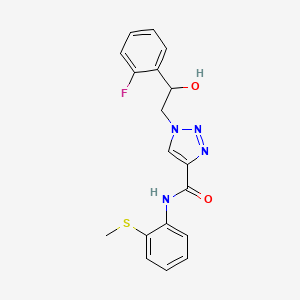
![3-bromo-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2822324.png)

![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)
![1'-(2-chlorobenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2822331.png)

